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Compound Name: 3,5-DiBr-PAESA

Cat. No.: B15556631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

metal complexes derived from the Schiff base ligand 3,5-dibromosalicylaldehyde-4-

aminoantipyrine (3,5-DiBr-PAESA). The unique structural features of this ligand, arising from

the condensation of 3,5-dibromosalicylaldehyde and 4-aminoantipyrine, lead to the formation of

stable and versatile coordination compounds with a range of transition metals. These

complexes are of significant interest due to their potential applications in medicinal chemistry

and materials science. This document summarizes key spectroscopic data, outlines detailed

experimental protocols for their characterization, and visualizes the synthetic and analytical

workflows.

Introduction to 3,5-DiBr-PAESA Metal Complexes
Schiff bases derived from salicylaldehyde derivatives are well-known for their excellent

chelating abilities, forming stable complexes with various metal ions. The incorporation of a 3,5-

dibromo substitution on the salicylaldehyde ring and the fusion with the biologically active 4-

aminoantipyrine moiety in 3,5-DiBr-PAESA results in a ligand with enhanced coordination

capabilities and potential for significant biological activity. The metal complexes of this ligand

have been investigated for their antimicrobial, antifungal, and anticancer properties.

Spectroscopic techniques are fundamental in elucidating the structure, bonding, and electronic

properties of these novel compounds.
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Synthesis of 3,5-DiBr-PAESA Ligand and its Metal
Complexes
The synthesis of the 3,5-DiBr-PAESA Schiff base ligand is typically achieved through a

condensation reaction between 3,5-dibromosalicylaldehyde and 4-aminoantipyrine. The

subsequent formation of metal complexes involves the reaction of the ligand with various metal

salts.

General Experimental Protocol for Ligand Synthesis
A common method for the synthesis of the Schiff base ligand involves refluxing equimolar

amounts of 3,5-dibromosalicylaldehyde and 4-aminoantipyrine in a suitable solvent, such as

ethanol, for several hours. The reaction progress can be monitored by thin-layer

chromatography. Upon completion, the product is typically isolated by filtration, washed with the

solvent, and dried. Recrystallization from an appropriate solvent can be performed for further

purification.

General Experimental Protocol for Metal Complex
Synthesis
The metal complexes are generally prepared by reacting the 3,5-DiBr-PAESA ligand with a

stoichiometric amount of a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II),

Co(II), Zn(II), etc.) in an alcoholic solution.[1] The mixture is refluxed for a specific period, after

which the pH may be adjusted to facilitate precipitation of the complex. The resulting solid is

then filtered, washed, and dried.

Below is a generalized workflow for the synthesis and characterization of these complexes.
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Synthesis and Characterization Workflow
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Caption: Generalized workflow for the synthesis and characterization of 3,5-DiBr-PAESA metal

complexes.
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Spectroscopic Characterization
The structural elucidation of 3,5-DiBr-PAESA metal complexes relies on a combination of

spectroscopic techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand upon

complexation with a metal ion.[2] The IR spectrum of the free ligand exhibits characteristic

bands for the phenolic -OH, azomethine -CH=N, and carbonyl C=O groups.

Experimental Protocol for IR Spectroscopy: Infrared spectra are typically recorded on a Fourier

Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.[3] Solid samples are

prepared as KBr pellets by grinding a small amount of the sample with dry KBr and pressing

the mixture into a transparent disc.[2]

Key IR Spectral Data:

Functional Group Ligand (cm⁻¹)
Metal Complex
(cm⁻¹)

Interpretation of
Shift

Phenolic ν(O-H) ~3400 Broad or absent

Deprotonation and

coordination of the

phenolic oxygen.

Azomethine ν(C=N) ~1615
Shift to lower or higher

frequency

Coordination of the

azomethine nitrogen

to the metal ion.

Carbonyl ν(C=O) ~1650
Shift to lower

frequency

Involvement of the

carbonyl oxygen in

coordination.

New Bands -
~500-600 (ν(M-O)),

~400-500 (ν(M-N))

Formation of metal-

ligand bonds.

Note: The exact wavenumbers can vary depending on the specific metal ion.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic absorption spectroscopy provides information about the electronic transitions within

the ligand and the geometry of the metal complexes.[4] The spectra of the complexes typically

show bands arising from intra-ligand transitions (π→π* and n→π*) and charge transfer

transitions (ligand-to-metal, LMCT, or metal-to-ligand, MLCT).[5]

Experimental Protocol for UV-Vis Spectroscopy: UV-Vis spectra are recorded on a

spectrophotometer in a suitable solvent like DMSO or DMF at a concentration of approximately

10⁻³ M.[1]

Key UV-Vis Spectral Data:

Wavelength Range (nm) Assignment Interpretation

250-350 π→π* transitions
Associated with the aromatic

rings of the ligand.

350-450 n→π* transitions
Arising from the azomethine

and carbonyl groups.

> 450
d-d transitions or Charge

Transfer

Indicative of the coordination

geometry and electronic

structure of the metal ion.[6]

Note: The position and intensity of the d-d transition bands are dependent on the specific metal

ion and its coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primarily used to characterize the diamagnetic metal

complexes (e.g., Zn(II), Cd(II)). These techniques confirm the structure of the ligand and can

indicate the coordination sites through chemical shift changes upon complexation.

Experimental Protocol for NMR Spectroscopy: NMR spectra are typically recorded in

deuterated solvents such as DMSO-d₆ or CDCl₃.[7]

Key ¹H NMR Spectral Data:
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Proton Ligand (δ, ppm)
Metal Complex (δ,
ppm)

Interpretation of
Shift

Phenolic -OH ~13.0 Absent
Deprotonation and

coordination.

Azomethine -CH=N ~8.5 Shifted
Coordination of the

azomethine nitrogen.

Aromatic Protons ~6.5-8.0 Shifted

Change in electronic

environment upon

complexation.

Key ¹³C NMR Spectral Data:

Carbon Ligand (δ, ppm)
Metal Complex (δ,
ppm)

Interpretation of
Shift

Azomethine C=N ~160 Shifted
Coordination of the

azomethine nitrogen.

Phenolic C-O ~158 Shifted
Coordination of the

phenolic oxygen.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of

the ligand and its metal complexes.

Experimental Protocol for Mass Spectrometry: Mass spectra can be obtained using techniques

such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-

MS).

Data Presentation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to

the molecular weight of the compound. For metal complexes, the fragmentation pattern can

provide insights into the structure and stability of the complex.

Logical Flow of Spectroscopic Analysis
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The process of characterizing 3,5-DiBr-PAESA metal complexes using spectroscopy follows a

logical progression to build a complete structural picture.

Logical Flow of Spectroscopic Analysis
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Caption: Logical progression of spectroscopic techniques for the characterization of 3,5-DiBr-
PAESA metal complexes.

Biological Significance and Future Directions
The presence of bromine atoms and the Schiff base linkage in 3,5-DiBr-PAESA metal

complexes often imparts significant biological activities, including antimicrobial and anticancer

properties.[8] The chelation with metal ions can enhance this activity.[9] Future research in this

area will likely focus on the synthesis of a wider range of metal complexes, detailed

investigation of their mechanisms of biological action, and the exploration of their potential as

therapeutic agents or in materials science applications. The continued application of advanced

spectroscopic techniques will be crucial in understanding the structure-activity relationships of

these promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Properties of 3,5-DiBr-PAESA Metal
Complexes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556631#spectroscopic-properties-of-3-5-dibr-
paesa-metal-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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